2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in facilitating the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2-phenylbutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of high-throughput purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with DMAP as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It aids in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Industrial Applications: The compound is used in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amino group to participate in further reactions or to be incorporated into the final peptide structure.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: Used for the synthesis of peptides containing aspartic acid residues.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid is unique due to its specific structure, which includes a phenylbutanoic acid moiety. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis. Its use in synthesizing peptides with specific structural and functional characteristics makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-2-25(23(27)28,17-10-4-3-5-11-17)26-24(29)30-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22H,2,16H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCXMZGTLZLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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